(1-(4-Bromophenyl)cyclobutyl)methanamine (1-(4-Bromophenyl)cyclobutyl)methanamine
Brand Name: Vulcanchem
CAS No.: 1039932-36-9
VCID: VC3354546
InChI: InChI=1S/C11H14BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2
SMILES: C1CC(C1)(CN)C2=CC=C(C=C2)Br
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol

(1-(4-Bromophenyl)cyclobutyl)methanamine

CAS No.: 1039932-36-9

Cat. No.: VC3354546

Molecular Formula: C11H14BrN

Molecular Weight: 240.14 g/mol

* For research use only. Not for human or veterinary use.

(1-(4-Bromophenyl)cyclobutyl)methanamine - 1039932-36-9

Specification

CAS No. 1039932-36-9
Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
IUPAC Name [1-(4-bromophenyl)cyclobutyl]methanamine
Standard InChI InChI=1S/C11H14BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2
Standard InChI Key VJQZVOUMGNRLJU-UHFFFAOYSA-N
SMILES C1CC(C1)(CN)C2=CC=C(C=C2)Br
Canonical SMILES C1CC(C1)(CN)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structure

(1-(4-Bromophenyl)cyclobutyl)methanamine is a chemical compound with the molecular formula C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol . It is classified as a derivative of cyclobutylmethanamine, featuring a bromophenyl group attached to the cyclobutyl ring. The specific structure includes a bromine atom at the para (4) position of the phenyl ring, which is directly attached to the cyclobutyl moiety at position 1, with a methanamine group also connected to the same carbon of the cyclobutyl ring.

This compound is registered with CAS number 1039932-36-9 and has the IUPAC name [1-(4-bromophenyl)cyclobutyl]methanamine . The compound also exists in its hydrochloride salt form, with the molecular formula C₁₁H₁₄BrClN. This salt form is commonly used in research settings due to improved stability and solubility characteristics.

The structural identification parameters of this compound include:

Structural Identifiers

Identifier TypeValue
IUPAC Name[1-(4-bromophenyl)cyclobutyl]methanamine
Standard InChIInChI=1S/C11H14BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2
Standard InChIKeyVJQZVOUMGNRLJU-UHFFFAOYSA-N
Canonical SMILESC1CC(C1)(CN)C2=CC=C(C=C2)Br
PubChem Compound ID28937844

The structural configuration of (1-(4-Bromophenyl)cyclobutyl)methanamine contributes to its chemical reactivity and potential applications in various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of (1-(4-Bromophenyl)cyclobutyl)methanamine provide insights into its behavior in different experimental conditions and its potential applications. These properties are crucial for researchers when designing experiments or developing synthetic routes involving this compound.

Physicochemical Properties

PropertyValue
Molecular Weight240.14 g/mol
Density1.4±0.1 g/cm³
Boiling Point302.4±25.0 °C at 760 mmHg
Flash Point136.7±23.2 °C
LogP3.12
Vapour Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.588
Polar Surface Area (PSA)26.02000
Exact Mass239.030960

The physical properties of this compound suggest moderate lipophilicity (LogP of 3.12), which may influence its membrane permeability and distribution in biological systems . The relatively high boiling point indicates strong intermolecular forces, likely due to the presence of the amine group and the bromine substituent .

Applications in Research

(1-(4-Bromophenyl)cyclobutyl)methanamine has gained recognition for its potential applications in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

In medicinal chemistry, compounds with similar structures to (1-(4-Bromophenyl)cyclobutyl)methanamine are often used as precursors in the synthesis of biologically active molecules. The unique structure of this compound makes it a valuable building block for targeted research and applications in drug discovery. The presence of the bromine atom at the para position of the phenyl ring provides an opportunity for further functionalization through various cross-coupling reactions, which are commonly employed in pharmaceutical research.

Organic Synthesis Applications

The reactive amine group in this compound offers versatility in organic synthesis, allowing for various transformations such as:

  • Nucleophilic substitution reactions

  • Amide formation

  • Imine condensations

  • Reductive amination

These transformations can lead to the development of more complex molecular structures with potential biological activities.

Stock Solution Preparation

For research applications, precise preparation of stock solutions is essential. The following table provides guidance on preparing stock solutions of (1-(4-bromophenyl)cyclobutyl)methanamine hydrochloride at various concentrations:

Concentration1 mg5 mg10 mg
1 mM3.6153 mL18.0766 mL36.1533 mL
5 mM0.7231 mL3.6153 mL7.2307 mL
10 mM0.3615 mL1.8077 mL3.6153 mL

This information is particularly useful for researchers conducting biological assays or chemical reactions that require precise concentration controls .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard statements indicate that the compound can cause adverse effects upon ingestion, skin contact, eye exposure, and inhalation.

Comparison with Analogous Compounds

Understanding the similarities and differences between (1-(4-Bromophenyl)cyclobutyl)methanamine and its structural analogs provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs

Several compounds share structural similarities with (1-(4-Bromophenyl)cyclobutyl)methanamine, including:

CompoundStructural FeaturesUnique Aspects
(4-Bromophenyl)(cyclobutyl)methanamineSimilar structure but lacks the specific cyclobutyl positioningDifferent substitution pattern may affect reactivity
(1-(3-Bromophenyl)cyclobutyl)methanamineBromine atom at the 3-position instead of 4-positionAltered electronic properties due to bromine position
(4-Bromophenyl)(cyclopropyl)methanamineCyclopropyl group instead of cyclobutylDifferent ring strain and reactivity profile
4-BromophenylmethanamineLacks cyclobutyl group altogetherSimpler structure with potentially different biological activity

The uniqueness of (1-(4-Bromophenyl)cyclobutyl)methanamine lies in its specific substitution pattern on the phenyl ring and the presence of the cyclobutyl group. This configuration influences both its chemical reactivity and biological activity, making it a valuable compound for targeted research applications.

Structure-Activity Relationships

The specific arrangement of functional groups in (1-(4-Bromophenyl)cyclobutyl)methanamine contributes to its distinctive properties:

  • The para-bromine substituent provides an electron-withdrawing effect that influences the electronic distribution within the molecule

  • The cyclobutyl ring introduces strain and rigidity to the structure, which can affect binding interactions with biological targets

  • The primary amine group offers hydrogen bonding capabilities and serves as a reactive site for further functionalization

These structural features collectively determine the compound's behavior in chemical reactions and its potential interactions with biological systems.

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